molecular formula C11H16N2 B13580685 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine

Cat. No.: B13580685
M. Wt: 176.26 g/mol
InChI Key: GXPKMABOPAPHBD-UHFFFAOYSA-N
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Description

Historical Evolution of Pyridine-Containing Amines in Bioactive Molecule Design

Pyridine-containing amines have been pivotal in pharmaceutical development since the isolation of pyridine from coal tar in the 19th century. Early applications focused on simple derivatives like nicotinic acid (vitamin B₃), which revealed the role of pyridine in redox reactions and metabolic pathways. The mid-20th century saw pyridine amines emerge as key pharmacophores, particularly in antihistamines and antipsychotics. For instance, the incorporation of pyridinylmethyl groups into tertiary amines enhanced blood-brain barrier penetration, a critical feature for central nervous system-targeted therapies.

Modern drug design leverages pyridine’s electron-deficient aromatic system to stabilize charge-transfer interactions with biological targets. Compounds such as crizotinib, a pyridine-containing anaplastic lymphoma kinase inhibitor, underscore the scaffold’s versatility in oncology. The 6-methylpyridin-3-yl moiety, as seen in 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine, further optimizes steric and electronic profiles, enabling selective binding to enzymes and receptors.

Table 1: Milestones in Pyridine-Containing Amine Drug Development

Year Discovery/Advancement Impact
1849 Isolation of pyridine from coal tar Enabled synthesis of early heterocyclic compounds
1937 Identification of nicotinic acid as vitamin B₃ Established pyridine’s role in biochemistry
1980s Development of pyridine-based antihistamines Improved CNS drug delivery
2010s Crizotinib FDA approval for NSCLC Validated pyridine amines in targeted therapy

The structural evolution from simple pyridines to hybrid systems like this compound reflects a paradigm shift toward multifunctional architectures. These designs address limitations such as metabolic instability and poor selectivity, which plagued early-generation compounds.

Structural Significance of Cyclopentane-Pyridine Hybrid Architectures

The fusion of cyclopentane with pyridine in this compound introduces conformational rigidity, a feature critical for preorganizing the molecule into bioactive conformations. Cyclopentane’s puckered ring system reduces rotational freedom, minimizing entropy penalties upon target binding. This contrasts with flexible acyclic amines, which often exhibit reduced potency due to conformational heterogeneity.

The 6-methyl substitution on the pyridine ring serves dual purposes: steric shielding of the nitrogen lone pair and modulation of π-π stacking interactions. Computational studies of analogous compounds suggest that methyl groups at the 6-position enhance binding affinity by 15–30% compared to unsubstituted derivatives. Additionally, the cyclopentane ring’s hydrophobic character improves membrane permeability, as evidenced by logP values 0.5–1.0 units higher than those of linear analogs.

Table 2: Structural Features and Bioactivity of Cyclopentane-Pyridine Hybrids

Feature Role in Bioactivity Example Compound Activity
Pyridine ring Participates in hydrogen bonding and π-stacking This compound Enzyme inhibition
Cyclopentane Conformational restriction Cyclopentyl-pyridin-3-ylmethyl-amine Enhanced binding kinetics
6-Methyl group Steric shielding of nitrogen (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine Improved metabolic stability

Comparative analyses with related hybrids, such as cyclopentyl-pyridin-3-ylmethyl-amine, demonstrate that the spatial orientation of the amine group relative to the pyridine ring profoundly influences target engagement. In this compound, the proximal positioning of the cyclopentane and pyridine moieties creates a well-defined hydrophobic pocket, facilitating interactions with protein subdomains inaccessible to simpler amines.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H16N2/c1-9-4-5-10(8-13-9)11(12)6-2-3-7-11/h4-5,8H,2-3,6-7,12H2,1H3

InChI Key

GXPKMABOPAPHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Amination via Azide Intermediate and Suzuki Coupling

Another approach involves:

  • Conversion of 2-bromo-6-methylpyridin-3-amine to an azide intermediate using tert-butyl nitrite and azido-trimethylsilane.
  • Formation of a triazole ring by reaction with prop-2-yn-1-ylcyclopentane.
  • Final Suzuki coupling to introduce the desired substituents.

This method achieves the cyclopentane moiety linked to the pyridine ring with an amine functionality, providing a versatile route to substituted cyclopentan-1-amines.

Comparative Data Table of Preparation Methods

Methodology Key Steps Yield & Purity Advantages Limitations Source
Sonogashira Coupling + Click Chemistry Pd-catalyzed coupling, TMS deprotection, azide-alkyne cycloaddition, Suzuki coupling Moderate yields (27-91%) High regioselectivity, modular synthesis Moderate yield, complex purification
Azide Intermediate + Suzuki Coupling Azide formation, click chemistry, Suzuki coupling Moderate yields (27-quantitative) Versatile for analogues, high azide yield Multi-step, requires handling azides
Industrial Ketosulfide Oxidation (Adapted) Condensation, hydrolysis/decarboxylation, oxidation High yield (up to 1.6 kg scale) Scalable, environmentally friendly Specific to ketosulfone intermediates

Research Findings and Analysis

  • Reaction Conditions : The use of sulfuric acid instead of acetic acid/HCl mixtures in hydrolysis improves safety and reduces impurities in pyridinyl intermediates.
  • Oxidation Step : In-situ oxidation with hydrogen peroxide avoids tungsten contamination, critical for pharmaceutical-grade compounds.
  • Coupling Reactions : Sonogashira and Suzuki couplings enable the introduction of cyclopentane and pyridine moieties with high selectivity but may suffer from moderate yields and purification challenges.
  • Azide Chemistry : Conversion of amines to azides allows for click chemistry applications, facilitating the formation of triazole linkers that can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or cyclopentane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation Products: N-oxides, aldehydes, or carboxylic acids.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Halogenated derivatives, alkylated derivatives, or acylated derivatives.

Scientific Research Applications

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyridine Modifications

  • 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine (CAS: 1232796-78-9; C₁₀H₁₃FN₂, MW: 180.22 g/mol):
    The substitution of a fluorine atom at the pyridine’s 5-position introduces electronegativity, enhancing hydrogen-bond acceptor strength. This modification may improve metabolic stability compared to the 6-methyl group in the target compound .

  • The chlorine atom increases lipophilicity (LogP: 2.38) compared to the methyl group (LogP ~1.5–2.0 estimated for the target) .

Cyclopentylamine Derivatives with Aromatic Substituents

  • 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine (CAS: 1368781-51-4; C₁₂H₁₆BrN, MW: 254.17 g/mol):
    The bromophenyl group introduces significant steric hindrance and electron-withdrawing effects, which may reduce solubility but enhance π-π stacking interactions in hydrophobic binding pockets .

Functionalized Cyclopentylamines with Heterocycles

  • 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine (C₁₁H₁₇N₃, MW: 185.28 g/mol):
    The morpholine moiety enhances water solubility due to its oxygen atom and basic amine, contrasting with the pyridine’s moderate solubility. This compound is more likely to act as a solubilizing agent in prodrug designs .

  • 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (C₉H₁₇Cl₂N₅O, MW: 282.18 g/mol): The oxadiazole ring provides metabolic resistance and hydrogen-bonding sites, while the dimethylamino group increases basicity. Such features are absent in the target compound, highlighting divergent applications in kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine C₁₁H₁₆N₂ ~176.26 Pyridine with methyl; cyclopentane Receptor agonists, enzyme inhibitors
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine C₁₀H₁₃FN₂ 180.22 Fluorine substitution; cyclopentane Improved metabolic stability
1-(6-Chloropyridin-3-yl)cyclopropan-1-amine C₈H₉ClN₂ 168.62 Chlorine; cyclopropane High lipophilicity targets
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine C₁₂H₁₆BrN 254.17 Bromophenyl; cyclopentane π-π stacking in hydrophobic pockets
1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine C₁₁H₁₇N₃ 185.28 Morpholine; methylene linker Solubility enhancer in prodrugs

Biological Activity

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopentane ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Potential Therapeutic Applications

Research indicates that this compound exhibits potential biological activities , particularly in the following areas:

  • Ligand Binding : The compound has been investigated as a ligand in various biochemical assays, suggesting interactions with multiple molecular targets. This includes modulation of enzyme activity, which could influence critical signaling pathways involved in various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Activity : The compound's interaction with biological targets may also extend to antimicrobial effects, warranting further exploration in this area.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Modulation : Initial findings indicate that the compound may bind to specific enzymes or receptors, thereby influencing their activity. This modulation could lead to various biological effects, including inhibition or activation of metabolic pathways.
  • Signaling Pathway Influence : The compound may affect signaling pathways related to inflammation and immune response, although the specific pathways involved require further elucidation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure Description
2-MethylpyridineSimpler analog with similar pyridine functionality.
CyclopentylamineSimilar cyclopentane ring but lacks the pyridine moiety.
6-Methylpyridin-2-amineContains a similar pyridine moiety but lacks the cyclopentane ring.

The unique combination of both cyclopentane and pyridine functionalities in this compound imparts distinct chemical and biological properties not observed in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit certain enzyme activities, suggesting potential applications in drug design targeting specific diseases .
  • Animal Models : Preliminary animal studies indicate that administration of this compound may lead to reduced inflammatory responses, supporting its potential as an anti-inflammatory agent .
  • Binding Affinity Assessments : Binding assays have demonstrated that this compound exhibits a significant affinity for specific protein targets involved in immune regulation, highlighting its therapeutic potential in immunological disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopentane ring formation followed by coupling with a 6-methylpyridin-3-yl group. Key steps include:

  • Cyclopentane precursor preparation : Cyclopentanone derivatives are often reduced to cyclopentane-amines using reductive amination (e.g., NaBH₃CN or H₂/Pd-C) .
  • Pyridinyl group introduction : Suzuki-Miyaura coupling or nucleophilic substitution may attach the pyridinyl moiety, requiring catalysts like Pd(PPh₃)₄ and solvents such as DMF or THF .
  • Yield optimization : Temperature (60–100°C) and solvent polarity significantly affect reaction efficiency. For example, polar aprotic solvents enhance nucleophilic substitution rates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies cyclopentane ring protons (δ 1.5–2.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₆N₂; theoretical 176.13 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions in solid-state structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Antimicrobial screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict the biological target affinity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (e.g., 5-HT₂A). Pyridinyl groups often engage in π-π stacking with aromatic residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting key residues (e.g., Asp155 in 5-HT₂A) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number).
  • Purity verification : Use HPLC (≥95% purity) to exclude confounding impurities .
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., cAMP assays for GPCR activity) to cross-validate results .

Q. What strategies improve regioselectivity during pyridinyl group functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution positions on the pyridine ring .
  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during coupling steps .
  • DFT calculations : Predict transition-state energies to favor desired regioisomers (e.g., methyl group at C6 vs. C4) .

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